molecular formula C17H15FN2O B5968767 N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide

Cat. No.: B5968767
M. Wt: 282.31 g/mol
InChI Key: UROLALUXHKPEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide, also known as BFA, is a chemical compound that has been used in scientific research for several years. BFA is a potent inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, making it an important tool for studying protein trafficking pathways. In

Mechanism of Action

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide inhibits protein transport from the ER to the Golgi apparatus by disrupting the structure and function of the Golgi apparatus. It binds to a protein called ADP-ribosylation factor (ARF), which is involved in the formation of vesicles that transport proteins from the ER to the Golgi apparatus. This binding prevents the formation of these vesicles, leading to the accumulation of proteins in the ER.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce ER stress, leading to the activation of the unfolded protein response (UPR). It has also been shown to inhibit the secretion of certain cytokines and chemokines, leading to the suppression of immune responses.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide has several advantages for lab experiments. It is a potent inhibitor of protein transport from the ER to the Golgi apparatus, making it a useful tool for studying protein trafficking pathways. It is also relatively easy to use and has a low toxicity. However, there are also some limitations to its use. This compound can be expensive, and it may not be suitable for all types of experiments.

Future Directions

For the use of N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide in scientific research include the study of its role in autophagy regulation, the development of new this compound analogs, and the use of this compound in the development of new therapeutics for diseases involving abnormal protein trafficking.

Synthesis Methods

The synthesis of N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with benzylamine in the presence of triethylamine. The resulting product is then reacted with acrylonitrile to form the final compound, this compound.

Scientific Research Applications

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide has been widely used in scientific research to study protein trafficking pathways. It has been shown to inhibit the transport of proteins from the ER to the Golgi apparatus, leading to the accumulation of proteins in the ER. This has been useful in studying the role of the ER and Golgi apparatus in protein trafficking and secretion.

Properties

IUPAC Name

N-benzyl-N-(2-cyanoethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-16-10-5-4-9-15(16)17(21)20(12-6-11-19)13-14-7-2-1-3-8-14/h1-5,7-10H,6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROLALUXHKPEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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